molecular formula C14H16N6O B10926344 N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926344
M. Wt: 284.32 g/mol
InChI Key: XPYHZFAKUIQTBL-UHFFFAOYSA-N
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Description

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the pyridine ring. The final step involves the formation of the carboxamide group.

    Pyrazole Ring Formation: The synthesis begins with the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

    Pyridine Ring Construction: The pyrazole intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyridine ring.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the additional methyl group, leading to different chemical and biological properties.

    1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar core structure but without the pyrazole substituent, affecting its reactivity and applications.

Uniqueness

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H16N6O/c1-8-5-10(11-6-15-20(4)13(11)17-8)14(21)18-12-7-16-19(3)9(12)2/h5-7H,1-4H3,(H,18,21)

InChI Key

XPYHZFAKUIQTBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3)C)C

Origin of Product

United States

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